molecular formula C12H16BF2NO3 B2382540 2-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1447761-72-9

2-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B2382540
CAS No.: 1447761-72-9
M. Wt: 271.07
InChI Key: UFYKDDMWBBMPKE-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C12H16BF2NO3 and its molecular weight is 271.07. The purity is usually 95%.
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Biological Activity

2-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C12H16BF2NO3C_{12}H_{16}BF_2NO_3, with a molecular weight of 271.07 g/mol. The compound features a pyridine ring substituted with a difluoromethoxy group and a dioxaborolane moiety.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit significant antiviral properties. For example:

  • A study demonstrated that derivatives with similar structural motifs showed inhibition against Hepatitis B virus (HBV) replication. The introduction of difluoromethoxy groups was found to enhance potency compared to their methoxy counterparts .

Anticancer Properties

The compound's structure suggests potential anticancer activity:

  • In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines. The presence of the dioxaborolane unit is believed to contribute to this effect by interfering with cellular signaling pathways involved in cell survival .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor:

  • Preliminary studies indicate that it could inhibit specific enzymes involved in cancer metabolism and viral replication. These findings suggest a multi-target mechanism where the compound disrupts several pathways simultaneously .

Case Studies

Study Findings Reference
Study 1Demonstrated significant HBV inhibition with IC50 values in the low micromolar range for similar compounds.
Study 2Showed that modifications on the dioxaborolane moiety enhanced cytotoxicity against various cancer cell lines.
Study 3Investigated enzyme inhibition leading to reduced proliferation of cancer cells; effective at nanomolar concentrations.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Viral Enzymes : The difluoromethoxy group may enhance binding affinity to viral enzymes.
  • Induction of Apoptosis : The dioxaborolane moiety appears to trigger apoptotic pathways through mitochondrial disruption.
  • Multi-target Interaction : The compound may interact with multiple biological targets due to its complex structure.

Properties

IUPAC Name

2-(difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF2NO3/c1-11(2)12(3,4)19-13(18-11)8-6-5-7-9(16-8)17-10(14)15/h5-7,10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYKDDMWBBMPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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